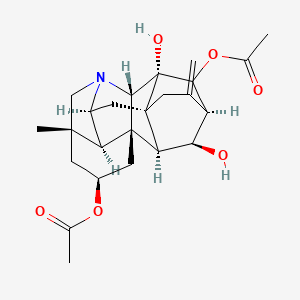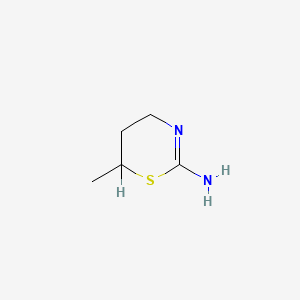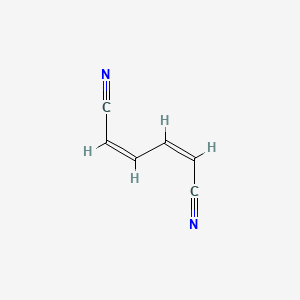
腺苷 5'-单磷酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5'-monophosphate sodium salt (AMP-Na) is a nucleotide and derivative of the nucleoside adenosine. It is a salt form of the nucleotide adenosine monophosphate (AMP) and is commonly used in biochemical and physiological research. AMP-Na is an important component of the energy metabolism of cells, and its presence in the body is essential for the functioning of cells. AMP-Na is also involved in the regulation of gene expression and is essential for the synthesis of proteins, carbohydrates, and lipids.
科学研究应用
蛋白激酶激活
腺苷 5'-单磷酸 (5'-AMP) 是一种蛋白激酶的激活剂,这类蛋白激酶被称为 AMP 激活蛋白激酶 (AMPK) {svg_1}. AMPK 是许多细胞反应的关键调节器,如葡萄糖和脂质代谢、蛋白质合成、基因表达和葡萄糖转运 {svg_2}.
RNA 扩增
5'-AMP 用于 RNA 的扩增 {svg_3}. 这一过程在基因组学和分子生物学等各个生物学研究领域至关重要。
细胞培养基成分
5'-AMP 作为细胞培养基的成分,例如最低必需培养基 (Alpha 修饰) {svg_4}. 它为体外细胞生长和增殖提供必要的营养物质。
精子运动力研究
5'-AMP 已被用作重新激活介质的组成部分,以重新激活从附睾尾部提取的小鼠精子,用于精子运动力研究 {svg_5}. 这种应用在生殖生物学和生育研究中很重要。
可逆交换信号放大 (SABRE)
5'-AMP 已被用作可逆交换信号放大 (SABRE) 方法中的底物,以开发生物相容的 SABRE 超极化 {svg_6}. 该技术用于核磁共振 (NMR) 光谱法来增强信号强度。
酶测定
5'-AMP 可以被多种酶用作底物,例如 AMP-胸腺嘧啶激酶、AMP 脱氨酶和 5'-核苷酸酶 {svg_7}. 它用于酶测定以研究这些酶的活性及其功能。
治疗性低温诱导
5'-AMP 已被用于研究其对大鼠心搏停止 (CA) 和复苏模型中治疗性低温诱导和神经元损伤的影响 {svg_8}. 这项研究有可能为经历过心搏停止的患者带来新的治疗方法。
食品科学
5' 腺苷单磷酸已在食品工业中使用,以改善低钠鸡肉的理化特性和感官特性 {svg_9}. 这是通过减少钠含量来创造更健康食品选择的一项更广泛努力的一部分。
作用机制
Target of Action
Adenosine 5’-monophosphate sodium salt primarily targets a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK is a crucial energy sensor in cells and plays a significant role in maintaining cellular energy homeostasis .
Mode of Action
Adenosine 5’-monophosphate sodium salt acts as an activator of AMPK . It enhances the activity of T-cells, natural killer cells, and improves delayed cutaneous hypersensitivity . It also helps in resisting infectious agents like Staphylococcus aureus and Candida albicans . Furthermore, it modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Biochemical Pathways
The activation of AMPK by Adenosine 5’-monophosphate sodium salt initiates signaling cascades that regulate various cellular functions . These include glucose and lipid metabolism, protein synthesis, gene expression, and glucose transport .
Pharmacokinetics
It’s known that it can be used as a substrate by various enzymes such as amp-thymidine kinase, amp deaminase, and 5’-nucleotidase .
Result of Action
The activation of AMPK by Adenosine 5’-monophosphate sodium salt leads to enhanced synthesis of DNA, indicating increased cell proliferation . It also stimulates the proliferation of quiescent cells . Moreover, it reverses malnutrition and starvation-induced immunosuppression .
Action Environment
The action of Adenosine 5’-monophosphate sodium salt can be influenced by various environmental factors. For instance, its efficacy as a substrate can depend on the presence and activity of specific enzymes in the environment . .
安全和危害
未来方向
Adenosine 5’-monophosphate sodium salt has many uses in nature and is being explored for additional applications. It is used to enhance flavor in meat and poultry soups and as a food additive for specific nutritional purposes . It may also be used as a substrate by a variety of enzymes such as AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase .
生化分析
Biochemical Properties
Adenosine 5’-monophosphate sodium salt is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . It serves as a substrate for several enzymes, including AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase . These interactions are essential for the regulation of nucleotide metabolism and energy production within cells.
Cellular Effects
Adenosine 5’-monophosphate sodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in the synthesis of RNA and the regulation of ATP levels . Additionally, it has been shown to accelerate epidermal turnover and promote cell proliferation in skin cells . This compound also affects the function of immune cells, enhancing T-cell maturation and natural killer cell activity .
Molecular Mechanism
At the molecular level, adenosine 5’-monophosphate sodium salt exerts its effects through several mechanisms. It activates AMPK by binding to its γ-subunit, leading to the phosphorylation and activation of downstream targets involved in energy metabolism . This compound also acts as an allosteric modulator of enzymes such as fructose-bisphosphate phosphatase . Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine 5’-monophosphate sodium salt can vary over time. It is known to be stable under standard storage conditions but may degrade when exposed to air and moisture . Long-term studies have shown that this compound can induce therapeutic hypothermia and reduce neuronal damage in animal models of cardiac arrest . Additionally, its effects on cellular function, such as ATP production and cell proliferation, can be observed over extended periods .
Dosage Effects in Animal Models
The effects of adenosine 5’-monophosphate sodium salt in animal models are dose-dependent. At low doses, it promotes cell growth and enhances metabolic activity . At high doses, it can inhibit cell proliferation and induce toxic effects . Studies have also shown that this compound can modulate immune responses and improve resistance to infections at specific dosages .
Metabolic Pathways
Adenosine 5’-monophosphate sodium salt is involved in several metabolic pathways, including the synthesis and degradation of nucleotides. It can be converted to adenosine diphosphate (ADP) and adenosine triphosphate (ATP) through phosphorylation reactions . Additionally, it can be deaminated to inosine monophosphate (IMP) by the enzyme AMP deaminase . These pathways are crucial for maintaining cellular energy balance and nucleotide homeostasis.
Transport and Distribution
Within cells, adenosine 5’-monophosphate sodium salt is transported and distributed through various mechanisms. It can be taken up by cells via nucleotide transporters and is localized in different cellular compartments . This compound can also interact with binding proteins that facilitate its transport and accumulation in specific tissues . Its distribution within cells is essential for its role in regulating energy metabolism and cellular function.
Subcellular Localization
Adenosine 5’-monophosphate sodium salt is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with different enzymes and regulatory proteins in these compartments . Post-translational modifications and targeting signals may also direct this compound to specific organelles, where it exerts its biochemical effects .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Adenosine 5'-monophosphate sodium salt involves the conversion of adenosine to adenosine 5'-monophosphate (AMP) followed by the addition of sodium ions to form the sodium salt.", "Starting Materials": [ "Adenosine", "Phosphoric acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Adenosine is reacted with phosphoric acid to form adenosine 5'-monophosphate (AMP)", "AMP is then reacted with sodium hydroxide to form the sodium salt of AMP", "Sodium chloride is added to the reaction mixture to aid in the precipitation of the sodium salt", "The resulting solid is collected by filtration and dried to yield Adenosine 5'-monophosphate sodium salt" ] } | |
| 13474-03-8 | |
分子式 |
C10H14N5NaO7P |
分子量 |
370.21 g/mol |
IUPAC 名称 |
sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
InChI 键 |
JWJUYEHEBGNNAE-MCDZGGTQSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.[Na] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[Na+] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na] |
相关CAS编号 |
13474-03-8 |
产品来源 |
United States |
Q1: How can Adenosine 5'-monophosphate sodium salt be used to determine protein concentration?
A1: Research has shown that Adenosine 5'-monophosphate sodium salt (AMPNa) can be utilized as a probe in synchronous fluorescence spectroscopy for protein quantification. [] AMPNa interacts with proteins like Human Serum Albumin (HSA), forming a non-fluorescent complex. This interaction leads to a measurable change in the fluorescence of the solution. [] The decrease in fluorescence intensity demonstrates a linear relationship with increasing HSA concentration, enabling the development of a quantitative method for protein determination. [] This approach has shown promising results in analyzing biological samples such as serum, urine, and saliva. []
Q2: Beyond its role as a probe, does Adenosine 5'-monophosphate sodium salt have other applications in materials science?
A2: Yes, Adenosine 5'-monophosphate sodium salt (AMP) has been successfully employed as an organic phosphorus source in the solvothermal synthesis of hydroxyapatite (HAP) nanostructures. [] This method utilizes the biomolecule as a precursor for HAP formation, resulting in various morphologies like nanoparticles, microtubes, nanorods, and flower-like hierarchical structures. [] The choice of solvent during synthesis significantly influences the final morphology of the HAP nanostructures. [] This green and surfactant-free approach highlights the versatility of AMP in material science applications.
Q3: Are there any known studies investigating the potential bitterness-blocking properties of Adenosine 5'-monophosphate sodium salt?
A3: While specific details about the bitterness-blocking mechanism and efficacy are not provided in the abstracts, one study mentions the synthesis of a new bitterness blocker identified as Adenosine 5'-monophosphate sodium salt. [] This suggests ongoing research exploring its potential in masking undesirable tastes, possibly in food or pharmaceutical applications. Further investigations are needed to elucidate its effectiveness and safety profile for such purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













